molecular formula C26H31ClN2O8S B192989 Amlodipine besylate CAS No. 111470-99-6

Amlodipine besylate

Cat. No.: B192989
CAS No.: 111470-99-6
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-UHFFFAOYSA-N
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Description

Amlodipine besylate is a calcium channel blocker used primarily to treat high blood pressure and angina. It is a long-acting dihydropyridine-type calcium channel antagonist that works by relaxing the blood vessels, allowing blood to flow more easily. This compound is widely prescribed due to its efficacy and relatively mild side effect profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine besylate involves several steps. The key intermediate, amlodipine, is synthesized through a multi-step process starting from 2-chlorobenzaldehyde. The final step involves the reaction of amlodipine with benzenesulfonic acid to form this compound .

    Step 1: Condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate.

    Step 2: Cyclization of the intermediate with methylamine to form 2-chlorophenyl-1,4-dihydropyridine.

    Step 3: Alkylation of the dihydropyridine with 2-(2-aminoethoxy)ethanol to form amlodipine.

    Step 4: Reaction of amlodipine with benzenesulfonic acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency mixing granulators and dry granulation techniques to ensure high yield and purity .

Chemical Reactions Analysis

Amlodipine besylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions but often include various derivatives of amlodipine .

Scientific Research Applications

Amlodipine besylate has a wide range of scientific research applications:

Biological Activity

Amlodipine besylate is a widely used third-generation dihydropyridine calcium channel blocker primarily indicated for the treatment of hypertension and angina. This article explores its biological activity, pharmacokinetics, efficacy in clinical settings, and potential therapeutic applications based on diverse research findings.

Pharmacokinetics

Amlodipine is characterized by its slow absorption and prolonged half-life, which contributes to its effectiveness in managing blood pressure. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 64-90% .
  • Peak Plasma Concentration (C_max) : Achieved 6-12 hours post-administration .
  • Volume of Distribution : 21 L/kg .
  • Protein Binding : About 98% .
  • Half-Life (t_1/2) : Ranges from 30 to 50 hours, allowing for once-daily dosing .

The metabolism of amlodipine occurs primarily in the liver, where it is converted to inactive metabolites. Approximately 90% of the drug undergoes hepatic metabolism, with only 10% excreted unchanged in urine .

Efficacy in Hypertension Management

Amlodipine has been shown to effectively reduce systolic blood pressure (BP) across various patient populations. A retrospective study involving 1,175 hypertensive adults demonstrated significant reductions in systolic BP after initiating amlodipine therapy:

Previous Antihypertensive DrugsAdjusted Systolic BP Change (mm Hg)BP Goal Attainment (%)
0-16.1 (95% CI: -17.9, -14.3)39
1-17.6 (95% CI: -19.6, -15.5)45
2-16.7 (95% CI: -19.0, -14.5)41
≥3-15.7 (95% CI: -18.7, -12.8)45

This study concluded that amlodipine could be effective as monotherapy or as an add-on treatment with other antihypertensive agents .

Case Studies and Clinical Trials

  • Bioequivalence Studies :
    A study assessing the bioequivalence of a new dispersible amlodipine formulation compared to a standard tablet showed that both formulations were well tolerated and met regulatory criteria for bioequivalence based on pharmacokinetic parameters such as C_max and AUC .
  • SARS-CoV-2 Inhibition :
    Recent research indicates that this compound may inhibit SARS-CoV-2 replication in vitro, suggesting potential applications beyond cardiovascular therapy. In studies involving Vero E6 cells, amlodipine demonstrated significant antiviral activity against SARS-CoV-2 with a calculated half-maximal inhibitory concentration (IC50) lower than other calcium channel blockers tested .

Safety Profile

Amlodipine is generally well-tolerated; however, some adverse effects have been reported:

  • Common Adverse Reactions :
    • Edema: 8.9%
    • Headache: 8.3%
    • Dizziness: 3.0%

In clinical trials involving over 800 hypertensive patients, approximately 29.9% reported adverse effects, with only a small percentage requiring discontinuation due to side effects .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying amlodipine besylate in pharmaceutical formulations, and how are they optimized?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its precision and specificity. A validated protocol involves a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70 v/v), with a C18 column and UV detection at 237 nm. Linear ranges are 8–32 µg/mL for this compound, achieving a correlation coefficient (r²) of 0.999 .
  • Key Parameters : System suitability tests (peak asymmetry, theoretical plates), intra-day/inter-day precision (%RSD <2%), and recovery rates (~100%) ensure reproducibility .

Q. How should researchers design stability-indicating methods for this compound under stress conditions?

  • Methodology : Forced degradation studies under ICH-recommended conditions (acid/base hydrolysis, oxidation, thermal, photolytic) are critical. For example, this compound degrades significantly under basic (30.44% degradation) and oxidative (30.36%) conditions, with chromatographic peaks at 3.345–5.255 min .
  • Data Interpretation : Use peak purity tests and mass balance calculations to distinguish degradation products from excipients .

Q. What sample preparation techniques are effective for isolating this compound in combined dosage forms?

  • Methodology : Dilute powdered tablets in mobile phase, centrifuge, and filter (0.45 µm). For co-formulated drugs (e.g., irbesartan), optimize dilution ratios to avoid interference (e.g., 10 µg/mL this compound vs. 100 µg/mL irbesartan) .

Q. How do researchers validate analytical methods to comply with regulatory standards?

  • Methodology : Follow ICH Q2(R1) guidelines for validation:

  • Linearity : 3–5 concentration levels across the working range.
  • Accuracy : Spike recovery studies (98–102%).
  • Robustness : Test pH (±0.2), flow rate (±10%), and column temperature variations .

Advanced Research Questions

Q. What are the degradation pathways of this compound under photolytic and oxidative stress?

  • Mechanistic Insights : Photolytic degradation (28.72% degradation) likely involves free radical-mediated cleavage of the dihydropyridine ring, while oxidative stress (30.36%) targets the secondary amine group. Degradants are identified via LC-MS/MS and compared to reference standards .

Q. How can researchers resolve analytical challenges in quantifying this compound in combination therapies (e.g., with irbesartan)?

  • Methodology : Use dual-wavelength detection (237 nm for amlodipine, 244 nm for irbesartan) or gradient elution to separate overlapping peaks. Validate selectivity via placebo interference tests .

Q. What novel formulation strategies improve the solubility and bioavailability of this compound?

  • Approach : Solid dispersion technology with poloxamers (e.g., 10% w/w poloxamer 407) enhances dissolution rates by 2.5-fold compared to pure drug. Characterize using DSC and XRD to confirm amorphous phase formation .

Q. How do USP-NF guidelines address impurity profiling in this compound tablets?

  • Regulatory Compliance : The USP monograph specifies a total impurity limit of 1.0%, with individual unspecified impurities ≤0.1%. Use HPLC with a relative response factor (RRF) of 1.0 for all impurities unless otherwise validated .

Q. What cellular models are suitable for studying this compound’s mechanism of action on calcium channels?

  • Experimental Design : Use HEK293 cells expressing L-type calcium channels (CACNA1C). Measure intracellular calcium flux via Fluo-4 AM fluorescence and validate target engagement using NFAT-eGFP reporters .

Q. How do advanced analytical techniques (e.g., HPLC vs. spectrophotometry) compare in sensitivity for this compound analysis?

  • Comparative Analysis :
Parameter HPLC UV Spectrophotometry
Linear Range8–32 µg/mL2–10 µg/mL
LOD/LOQ0.5 µg/mL / 1.5 µg/mL0.2 µg/mL / 0.6 µg/mL
SpecificityHigh (peak resolution)Low (matrix interference)
HPLC is preferred for complex matrices, while spectrophotometry offers rapid screening .

Properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043909
Record name Amlodipine besylate
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Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

111470-99-6
Record name Amlodipine besylate
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Record name AMLODIPINE BESYLATE
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Synthesis routes and methods I

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) amlodipine hemi L(+) tartarate mono DMSO solvate prepared as per example-2 was suspended in aqueous isopropanol (70 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (21.28 gm of 90% technical grade, 0.122 mole) in 1150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (66.74 gm, 89.1% yield) 98.7 ee by chiral HPLC.
Quantity
0 (± 1) mol
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21.28 g
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Name
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1150 mL
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70 mL
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Yield
89.1%

Synthesis routes and methods II

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) Amlodipine hemi L (+) tartarate mono DMSO solvate prepared as per example 1 was suspended in aqueous isopropanol (90 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (19.35 gm of 90% technical grade, 0.110 mole) in 150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (51.6 gm, 69.4% yield) 99.3 ee by chiral HPLC.
Quantity
0 (± 1) mol
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19.35 g
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150 mL
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Reaction Step Two
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90 mL
Type
solvent
Reaction Step Three
Yield
69.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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